molecular formula C4H9NO3 B6250274 2,4-dihydroxybutanamide CAS No. 17370-17-1

2,4-dihydroxybutanamide

Cat. No.: B6250274
CAS No.: 17370-17-1
M. Wt: 119.12 g/mol
InChI Key: FVLOHZJVLFKDNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dihydroxybutanamide is an organic compound belonging to the amide family. It is a colorless, crystalline solid with a melting point of 78-80°C and a boiling point of 270-272°C. This compound is used in various applications, including as a precursor for the synthesis of other compounds, a catalyst in organic synthesis, and an analytical reagent.

Preparation Methods

The synthesis of 2,4-dihydroxybutanamide is typically accomplished via the acid-catalyzed condensation of 2,4-dichlorobutanoic acid and ammonia. This reaction produces 2,4-dichlorobutanamide, which is then hydrolyzed to yield this compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure cost-effectiveness and efficiency.

Chemical Reactions Analysis

2,4-Dihydroxybutanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-Dihydroxybutanamide has several scientific research applications:

    Chemistry: It is used as a precursor for synthesizing other organic compounds and as a catalyst in various organic reactions.

    Biology: Its biochemical properties make it useful in studying enzyme inhibition and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor.

    Industry: It is used as an analytical reagent and in the production of herbicides for controlling weeds in agricultural crops.

Mechanism of Action

2,4-Dihydroxybutanamide acts by inhibiting the enzyme acetolactate synthase, which is involved in the biosynthesis of branched-chain amino acids. This inhibition leads to the accumulation of branched-chain amino acids in plant tissues, ultimately causing plant death. The molecular targets and pathways involved include the inhibition of several other enzymes, such as those involved in the biosynthesis of fatty acids and sterols.

Comparison with Similar Compounds

Similar compounds to 2,4-dihydroxybutanamide include:

    2,4-Dihydroxybenzoic acid: Shares similar hydroxyl functional groups but differs in its aromatic structure.

    3,4-Dihydroxybutanamide: A structural isomer with hydroxyl groups at different positions.

    2,4-Dichlorobutanamide: A precursor in the synthesis of this compound, differing by the presence of chlorine atoms instead of hydroxyl groups. This compound is unique due to its specific inhibition of acetolactate synthase and its applications in both organic synthesis and agricultural herbicides.

Properties

CAS No.

17370-17-1

Molecular Formula

C4H9NO3

Molecular Weight

119.12 g/mol

IUPAC Name

2,4-dihydroxybutanamide

InChI

InChI=1S/C4H9NO3/c5-4(8)3(7)1-2-6/h3,6-7H,1-2H2,(H2,5,8)

InChI Key

FVLOHZJVLFKDNU-UHFFFAOYSA-N

Canonical SMILES

C(CO)C(C(=O)N)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.